molecular formula C22H25N3O3 B3002883 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 897613-16-0

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No. B3002883
CAS RN: 897613-16-0
M. Wt: 379.46
InChI Key: KHIHAIDSIQZLLJ-UHFFFAOYSA-N
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Description

The compound "1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one" is a complex molecule that appears to be a derivative of various heterocyclic compounds, incorporating elements of furan, piperidine, and pyridine. The structure suggests a potential for diverse biological activity, given the presence of these pharmacophores.

Synthesis Analysis

The synthesis of related furan-containing compounds has been described in the literature. For instance, a novel series of compounds with a furan moiety, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized starting from 2-acetylfuran. This process involved a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction to introduce a piperazine moiety . Although the target compound is not directly mentioned, the methodologies described could be relevant for its synthesis, particularly the steps involving furan and piperazine.

Molecular Structure Analysis

The molecular structure of the compound would likely be elucidated using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as these methods were used to confirm the structures of similar compounds . These techniques provide detailed information about the functional groups, the framework of the heterocyclic rings, and the overall molecular architecture.

Chemical Reactions Analysis

The compound's furan and pyridine rings suggest it could participate in various chemical reactions. For example, furan derivatives can undergo sulfonylation as part of a metal-free three-component domino reaction, which is an efficient method to introduce sulfonyl groups into furan-containing compounds . This type of reactivity could be applicable to the target compound for further functionalization.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one" are not provided, related compounds with furan and piperidine moieties have been synthesized and characterized. The properties of these compounds are typically determined through experimental measurements and can include solubility, melting point, and stability. The presence of multiple heteroatoms and aromatic systems in the compound suggests it may have significant polar character and could exhibit a range of interactions in biological systems .

Relevant Case Studies

The antidepressant and antianxiety activities of furan-piperazine derivatives have been investigated, with some compounds showing significant activity in behavioral assays . Although the compound is not directly studied, the reported biological activities of structurally related compounds provide a context for potential pharmacological applications. The synthesis and characterization of piperidine-modified analogues also contribute to the understanding of how structural modifications can affect the properties and potential uses of these molecules .

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-14-19(26)20(22(27)25(16)15-18-6-5-13-28-18)21(17-7-9-23-10-8-17)24-11-3-2-4-12-24/h5-10,13-14,21,26H,2-4,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIHAIDSIQZLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one

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